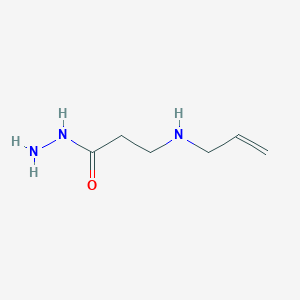

3-(Allylamino)propanohydrazide

Description

3-(Allylamino)propanohydrazide is a β-alanine-derived hydrazide characterized by an allylamine substituent at the β-amino position. Hydrazides of this class are pivotal intermediates for synthesizing heterocyclic systems (e.g., oxadiazoles, triazoles) with demonstrated antimicrobial, anti-inflammatory, and enzyme-modulating activities . The allylamino group may confer distinct reactivity and bioactivity compared to other substituents, as seen in related compounds.

Properties

IUPAC Name |

3-(prop-2-enylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c1-2-4-8-5-3-6(10)9-7/h2,8H,1,3-5,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICJCZUGCLNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylamino)propanohydrazide typically involves the reaction of allylamine with a suitable hydrazide precursor. One common method is the reaction of allylamine with propanohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst optimization .

Chemical Reactions Analysis

Types of Reactions

3-(Allylamino)propanohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The allylamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the specific reagents used .

Scientific Research Applications

3-(Allylamino)propanohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Allylamino)propanohydrazide involves its interaction with specific molecular targets and pathways. The allylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The hydrazide group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Groups and Structural Features

The bioactivity and physicochemical properties of propanohydrazides are heavily influenced by substituents at the β-amino position. Key analogues include:

Physicochemical Properties

Comparison: Allylamino’s hydrophobicity (predicted logP ~1.5) may balance solubility and membrane permeability, contrasting with polar pyrimidinyl or charged benzothiazolinone derivatives.

Biological Activity

3-(Allylamino)propanohydrazide, with the molecular formula C6H13N3O and a molecular weight of 143.19 g/mol, is an organic compound that has garnered attention in both chemical and biological research. This compound features a hydrazide group, which is known for its reactivity and ability to participate in various biochemical processes, making it a valuable subject of study.

The biological activity of this compound can be attributed to its structural components. The allylamine group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, which can modulate their activity. The hydrazide group further enhances its reactivity, enabling participation in biochemical reactions that may influence cellular processes.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation. For instance, the compound was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines, yielding the following results:

| Cell Line | Compound Concentration (µM) | IC50 Value (µM) |

|---|---|---|

| MCF7 | 0.5 | 12.50 |

| A549 | 0.3 | 26.00 |

These findings suggest that this compound has potent activity against specific cancer types, warranting further investigation into its mechanisms and potential therapeutic applications.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory effects. In vitro assays revealed that the compound could modulate cytokine release and inhibit inflammatory pathways. Specifically, it reduced levels of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have also highlighted the antimicrobial properties of this compound. It demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For example, formulations containing this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 32 µg/mL.

Study on Cancer Cell Lines

A notable study by Wei et al. evaluated derivatives of this compound against HepG2 liver cancer cells, reporting significant cytotoxicity with an IC50 value of 17 µM. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Inflammation Model

In an inflammation model using rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This supports its role as a therapeutic candidate for managing inflammatory conditions.

Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound found that it effectively inhibited bacterial growth across multiple strains, reinforcing its potential application in treating infections caused by resistant bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.